molecular formula C8H16O4 B593964 5-(methoxymethoxy)-Pentanoicacidmethylester CAS No. 138613-36-2

5-(methoxymethoxy)-Pentanoicacidmethylester

Cat. No.: B593964
CAS No.: 138613-36-2
M. Wt: 176.212
InChI Key: WNRZNJCHHTXQQP-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)-Pentanoicacidmethylester is an organic compound that features a methoxymethoxy group attached to a pentanoic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethoxy)-Pentanoicacidmethylester typically involves the protection of alcohol groups using methoxymethyl (MOM) ethers. The process begins with the deprotonation of the alcohol using a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of a chloromethyl reagent . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)-Pentanoicacidmethylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethoxy)-Pentanoicacidmethylester has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(methoxymethoxy)-Pentanoicacidmethylester involves its interaction with specific molecular targets. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions at other functional groups, facilitating complex synthetic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethoxy)-Pentanoicacidmethylester is unique due to its dual functionality as both a protecting group and a reactive ester. This dual functionality allows for versatile applications in synthetic chemistry and industrial processes.

Properties

CAS No.

138613-36-2

Molecular Formula

C8H16O4

Molecular Weight

176.212

IUPAC Name

methyl 5-(methoxymethoxy)pentanoate

InChI

InChI=1S/C8H16O4/c1-10-7-12-6-4-3-5-8(9)11-2/h3-7H2,1-2H3

InChI Key

WNRZNJCHHTXQQP-UHFFFAOYSA-N

SMILES

COCOCCCCC(=O)OC

Synonyms

5-(methoxymethoxy)-Pentanoicacidmethylester

Origin of Product

United States

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